S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
Brand Name: Vulcanchem
CAS No.: 126478-70-4
VCID: VC0138170
InChI: InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1
SMILES: CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol

S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine

CAS No.: 126478-70-4

Main Products

VCID: VC0138170

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine - 126478-70-4

CAS No. 126478-70-4
Product Name S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
IUPAC Name (2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid
Standard InChI InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1
Standard InChIKey DLQUETFHQQTKAC-LSDHHAIUSA-N
Isomeric SMILES CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C
SMILES CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C
Canonical SMILES CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C
Synonyms CMPI-AcCys
S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome
PubChem Compound 195480
Last Modified Nov 11 2021
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